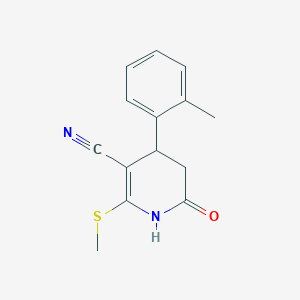
4-(2-methylphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methylphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a carbonitrile group, and a methylsulfanyl group
準備方法
The synthesis of 4-(2-methylphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the desired pyridine ring structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(2-methylphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of functional groups like the carbonitrile and methylsulfanyl groups allows it to participate in various biochemical pathways. These interactions can affect cellular processes and may be studied for their therapeutic potential.
類似化合物との比較
Similar compounds include other pyridine derivatives with different substituents. For example:
- 2-Methylsulfanyl-6-oxo-4-phenyl-1,4,5,6-tetrahydro-pyridine-3-carbonitrile
- 2-Methylsulfanyl-6-oxo-4-methyl-1,4,5,6-tetrahydro-pyridine-3-carbonitrile
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and applications
特性
分子式 |
C14H14N2OS |
|---|---|
分子量 |
258.34g/mol |
IUPAC名 |
4-(2-methylphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H14N2OS/c1-9-5-3-4-6-10(9)11-7-13(17)16-14(18-2)12(11)8-15/h3-6,11H,7H2,1-2H3,(H,16,17) |
InChIキー |
SYNHLRVTXPNRQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SC |
正規SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















